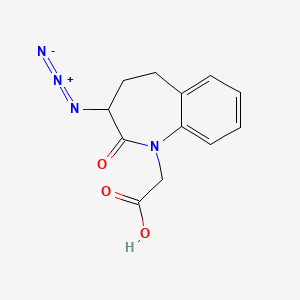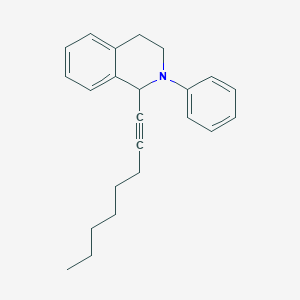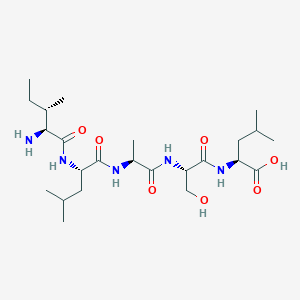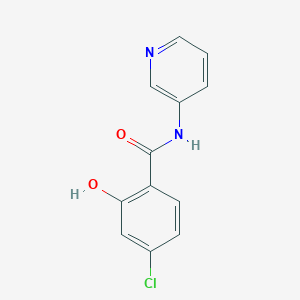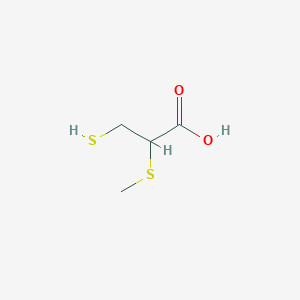
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester is a chemical compound with the molecular formula C21H32O4 It is an ester derivative of tridecanoic acid and 4-formyl-2-methoxyphenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tridecanoic acid, 4-formyl-2-methoxyphenyl ester typically involves esterification reactions. One common method is the reaction between tridecanoic acid and 4-formyl-2-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl tridecanoate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl tridecanoate.
Substitution: Various substituted phenyl tridecanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Mécanisme D'action
The mechanism of action of tridecanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin acetate: 4-formyl-2-methoxyphenyl acetate.
Tridecanoic acid: n-Tridecanoic acid.
4-formyl-2-methoxyphenol: Vanillin.
Uniqueness
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to its combination of a long-chain fatty acid (tridecanoic acid) and an aromatic aldehyde (4-formyl-2-methoxyphenol). This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
765298-71-3 |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(4-formyl-2-methoxyphenyl) tridecanoate |
InChI |
InChI=1S/C21H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-21(23)25-19-15-14-18(17-22)16-20(19)24-2/h14-17H,3-13H2,1-2H3 |
Clé InChI |
VKGXCDKSKWQZCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
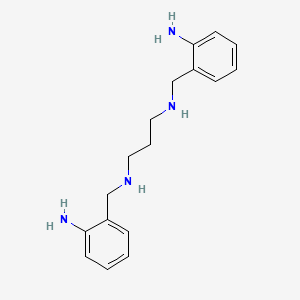
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
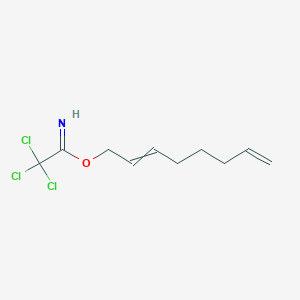
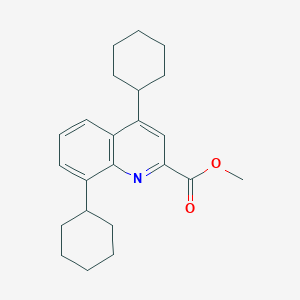
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
